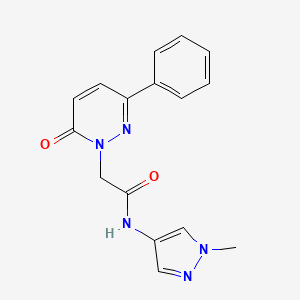

![molecular formula C25H22ClN5O2S B12160951 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B12160951.png)

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often utilized in medicinal chemistry due to its potential biological activities.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethyliden]acetohydrazid umfasst typischerweise mehrere Schritte:

Bildung des Triazolrings: Der erste Schritt beinhaltet die Cyclisierung geeigneter Vorstufen, um den 1,2,4-Triazolring zu bilden. Dies kann durch die Reaktion von Hydrazinderivaten mit Carbonylverbindungen unter sauren oder basischen Bedingungen erreicht werden.

Substitutionsreaktionen: Der Triazolring wird dann durch nukleophile Substitutionsreaktionen mit 4-Chlorphenyl- und 4-Methoxyphenylgruppen funktionalisiert.

Thioether-Bildung: Die Sulfanylgruppe wird durch Reaktion des Triazolderivats mit einer geeigneten Thiolverbindung eingeführt.

Hydrazid-Bildung: Der letzte Schritt beinhaltet die Kondensation des Sulfanyl-Triazolderivats mit Phenylethylidenacetohydrazid unter Rückflussbedingungen in Gegenwart eines geeigneten Katalysators.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, unter Verwendung von kontinuierlichen Strömungsreaktoren zur Gewährleistung konsistenter Qualität und Ausbeute beinhalten. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist für eine effiziente großtechnische Synthese entscheidend.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Sulfanylgruppe, eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Triazolring oder die Phenylgruppen angreifen, wodurch die biologische Aktivität der Verbindung möglicherweise verändert wird.

Substitution: Die aromatischen Ringe können an elektrophilen oder nukleophilen Substitutionsreaktionen teilnehmen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen.

Hauptprodukte

Sulfoxide und Sulfone: Aus Oxidationsreaktionen.

Reduzierte Triazolderivate: Aus Reduktionsreaktionen.

Funktionalisierte aromatische Verbindungen: Aus Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet

Biologie

Biologisch wird die Verbindung auf ihre potenziellen antimikrobiellen, antimykotischen und antikanzerogenen Aktivitäten untersucht. Das Vorhandensein des Triazolrings und der Phenylgruppen trägt zu seiner Fähigkeit bei, mit biologischen Zielmolekülen zu interagieren, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der medizinischen Chemie wird diese Verbindung auf ihr Potenzial als Therapeutikum untersucht. Ihre Fähigkeit, bestimmte Enzyme oder Rezeptoren zu hemmen, macht sie zu einem vielversprechenden Leitmolekül für die Entwicklung neuer Medikamente.

Industrie

Industriell kann die Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften, wie z. B. verbesserter Stabilität oder Reaktivität, verwendet werden. Sie kann auch Anwendungen bei der Produktion von Agrochemikalien oder Pharmazeutika finden.

Wirkmechanismus

Der Wirkmechanismus von 2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethyliden]acetohydrazid beinhaltet seine Wechselwirkung mit molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Der Triazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit Aminosäureresten in den aktiven Zentren von Enzymen bilden, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Die Phenylgruppen verstärken die Bindungsaffinität der Verbindung durch hydrophobe Wechselwirkungen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the compound’s biological activity.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Triazole Derivatives: From reduction reactions.

Functionalized Aromatic Compounds: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring and the phenyl groups contributes to its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes or receptors makes it a promising lead compound for the development of new drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl groups enhance the compound’s binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-{[4-(4-Chlorphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-isopropylphenyl)methyliden]acetohydrazid .

- 2-{[4-(4-Chlorphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamid .

Einzigartigkeit

Die Einzigartigkeit von 2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethyliden]acetohydrazid liegt in seinem spezifischen Substitutionsschema am Triazolring und dem Vorhandensein sowohl von Chlorphenyl- als auch von Methoxyphenylgruppen

Eigenschaften

Molekularformel |

C25H22ClN5O2S |

|---|---|

Molekulargewicht |

492.0 g/mol |

IUPAC-Name |

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-phenylethylideneamino]acetamide |

InChI |

InChI=1S/C25H22ClN5O2S/c1-17(18-6-4-3-5-7-18)27-28-23(32)16-34-25-30-29-24(19-8-14-22(33-2)15-9-19)31(25)21-12-10-20(26)11-13-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17- |

InChI-Schlüssel |

ONDXJRCWHIIXNE-PKAZHMFMSA-N |

Isomerische SMILES |

C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)/C4=CC=CC=C4 |

Kanonische SMILES |

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B12160886.png)

![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12160905.png)

![14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione](/img/structure/B12160915.png)

![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12160918.png)

![(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B12160921.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160928.png)

![N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12160931.png)

![(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12160932.png)

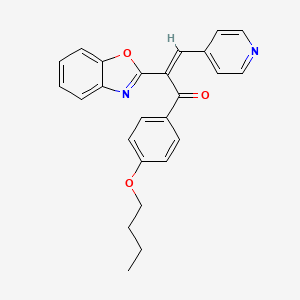

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12160938.png)